Boc-3-nitro-L-tyrosine
Description
Boc-3-nitro-L-tyrosine is a chemically modified derivative of the amino acid L-tyrosine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a nitro (-NO₂) substituent at the 3-position of the aromatic ring. Its molecular formula is C₁₄H₁₈N₂O₇, with a molecular weight of 326.30 g/mol (CAS: 5575-03-1) . The Boc group is widely used in peptide synthesis to shield the amino group during reactions, while the nitro group alters electronic properties and reactivity, making the compound valuable in medicinal chemistry and oxidative stress studies. Notably, 3-nitro-L-tyrosine (the deprotected form) is a biomarker for peroxynitrite-mediated oxidative damage in inflammatory and neurodegenerative diseases .
Properties
IUPAC Name |
(2S)-3-(4-hydroxy-3-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O7/c1-14(2,3)23-13(20)15-9(12(18)19)6-8-4-5-11(17)10(7-8)16(21)22/h4-5,7,9,17H,6H2,1-3H3,(H,15,20)(H,18,19)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOHDYUJJUVBQB-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-nitro-L-tyrosine typically involves the protection of the amino group of L-tyrosine with a tert-butoxycarbonyl (Boc) group, followed by nitration of the phenolic ring. One common method involves the reaction of L-tyrosine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous solution under controlled conditions to yield Boc-L-tyrosine .
Subsequently, the nitration of Boc-L-tyrosine is achieved using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is typically conducted at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the meta position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and stringent control of reaction conditions to achieve high yields and purity. The reaction is carried out in specialized reactors with precise temperature and pH control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Boc-3-nitro-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Reduction: Formation of Boc-3-amino-L-tyrosine.
Substitution: Formation of various Boc-protected tyrosine derivatives depending on the electrophile used.
Scientific Research Applications
Boc-3-nitro-L-tyrosine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biochemical Research: Serves as a precursor for the synthesis of various bioactive molecules.
Pharmaceuticals: Used in the development of drugs and therapeutic agents.
Industrial Applications: Employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Boc-3-nitro-L-tyrosine involves its ability to undergo various chemical transformations due to the presence of the nitro and Boc protecting groups. The nitro group can participate in redox reactions, while the Boc group provides protection to the amino group during synthetic transformations. The compound can interact with various molecular targets and pathways depending on the specific chemical modifications it undergoes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Boc-3-nitro-L-tyrosine with structurally and functionally related tyrosine derivatives:
Key Comparative Insights:
Functional Group Impact :
- Nitro vs. Chlorine : The nitro group in this compound increases electron-withdrawing effects, making it more reactive in electrophilic substitutions compared to Boc-3-chloro-L-tyrosine. This property is exploited in studies of peroxynitrite-mediated protein modifications .
- Halogen vs. Protecting Group : While 3,5-diiodo-L-tyrosine is used in thyroid hormone synthesis due to iodine's role in thyroxine, this compound is more relevant in oxidative stress research .
Protecting Group Chemistry: Boc vs. Fmoc: Boc protection (acid-labile) is compatible with orthogonal Fmoc strategies, but Fmoc-Tyr(3-NO₂)-OH requires base for deprotection, limiting its use in acid-sensitive sequences .
Biological and Analytical Utility :
- This compound serves as a precursor for synthesizing nitrotyrosine-containing peptides to model oxidative damage, whereas deuterated analogs (e.g., 3-nitro-L-tyrosine-d3, CAS 213386-10-8) are used as internal standards in mass spectrometry .
Synthesis and Stability :
- Boc-3-chloro-L-tyrosine is synthesized via chlorination of Boc-L-tyrosine , while this compound likely involves nitration. Both require storage at 2–8°C to prevent decomposition .
Biological Activity
Boc-3-nitro-L-tyrosine is a modified amino acid that plays a significant role in biological systems, particularly as a biomarker for nitroxidative stress and in the study of protein modifications. This article examines its biological activity, mechanisms of action, and implications in various pathological conditions.
Overview of Tyrosine Nitration
Tyrosine nitration refers to the post-translational modification of tyrosine residues in proteins, where a nitro group (-NO₂) is added. This process is catalyzed by reactive nitrogen species, primarily peroxynitrite, which is formed from the reaction of nitric oxide (•NO) with superoxide (•O₂⁻) . The product of this nitration, 3-nitrotyrosine (3-NO₂-Tyr), is often used as a biomarker for oxidative stress and has been implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases .
The biological activity of this compound can be understood through its involvement in several biochemical pathways:
- Protein Modification : The incorporation of the nitro group alters the physicochemical properties of tyrosine. This modification can lead to changes in protein structure and function, affecting enzymatic activity and protein-protein interactions .
- Oxidative Stress Biomarker : Elevated levels of 3-nitrotyrosine are associated with increased oxidative stress, making it a useful biomarker for assessing tissue damage in various pathological conditions .
- Impact on Cellular Signaling : Nitration can interfere with signaling pathways by modifying key proteins involved in cellular responses, leading to altered cell function and homeostasis .
Table 1: Summary of Key Findings on this compound
Case Studies
- Neurodegenerative Diseases : Research has shown that elevated levels of 3-nitrotyrosine are found in patients with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of this biomarker correlates with neuronal damage and cognitive decline, suggesting its potential role as a therapeutic target .
- Cardiovascular Pathology : In cardiovascular diseases, tyrosine nitration has been linked to endothelial dysfunction and vascular inflammation. Studies indicate that 3-nitrotyrosine may serve as an early indicator of cardiovascular risk .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Boc-3-nitro-L-tyrosine, and how is purity ensured?
- Methodology : Synthesis typically involves two steps: (1) Protecting the amino group of L-tyrosine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent like THF or DCM. (2) Nitrating the aromatic ring at the 3-position using nitric acid or nitrating agents (e.g., tetrabutylammonium nitrate) under controlled conditions. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Purity is confirmed by HPLC (>98% peak area) and NMR (absence of unreacted starting material) .
- Key Considerations : Monitor reaction pH and temperature to avoid over-nitration or Boc deprotection. Use TLC (toluene:2-propanol:acetone:acetic acid, 23:23:12:9) to track reaction progress .
Q. Which analytical techniques are critical for characterizing this compound?
- Techniques :
- NMR Spectroscopy : Confirm Boc group retention (δ 1.4 ppm for tert-butyl protons) and nitro group position (aromatic proton shifts at δ 7.2–8.0 ppm).
- HPLC-MS : Assess purity and molecular weight (e.g., [M+H]+ at m/z 295.3 for this compound).
- FT-IR : Verify nitro group presence (asymmetric stretching at ~1520 cm⁻¹) .
- Validation : Compare retention times and spectral data with commercial standards or literature values .
Advanced Research Questions
Q. How can researchers resolve contradictions in nitration efficiency when using nitrite vs. peroxynitrite (PN) in this compound synthesis?
- Experimental Design :
- Variable Control : Compare reaction yields under inert (argon-saturated) vs. aerobic conditions. Nitrite requires acidic conditions (pH ~5) for nitration, while PN reacts at neutral pH.
- Detection : Use UV-Vis spectroscopy (400–540 nm) to monitor nitrotyrosine formation. PN generates a distinct yellow chromophore (λmax = 430 nm), while nitrite produces lighter intermediates .
- Data Interpretation : Discrepancies may arise from competing nitrosation (with nitrite) vs. nitration (with PN). Validate products via TLC mobility comparisons and ninhydrin spray (nitrotyrosine retains amino group reactivity) .
Q. What strategies optimize this compound stability in peptide synthesis or cellular assays?
- Stability Testing :
- Temperature : Store at 0–6°C to prevent Boc deprotection. Avoid prolonged exposure to >25°C.
- Solvent Compatibility : Use DMF or DCM for dissolution; aqueous buffers should maintain pH 4–7 to minimize hydrolysis .
- Application in Models : When incorporating into peptides, use coupling agents like HBTU/DIPEA to minimize side reactions. Monitor nitration stability via LC-MS post-synthesis .
Q. How is this compound used to study protein nitration in neurodegenerative disease models?
- Experimental Workflow :
- In Vitro : Incubate this compound with neuronal cell lysates and reactive nitrogen species (RNS). Detect nitrotyrosine incorporation via anti-nitrotyrosine antibodies in Western blots.
- In Vivo : Administer as a tracer in animal models; use isotopic labeling (e.g., ¹⁵N) for precise tracking in mass spectrometry .
- Controls : Include untreated lysates and 3-nitrotyrosine standards to distinguish endogenous vs. exogenous nitration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
